molecular formula C14H23NO3 B2639736 tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate CAS No. 1793108-52-7

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate

Cat. No. B2639736
CAS RN: 1793108-52-7
M. Wt: 253.342
InChI Key: MZQDMBLLRIEPTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One stereoselective synthesis method yields tert-Butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) . The reaction occurs between tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and L-selectride in anhydrous tetrahydrofuran, resulting in quantitative yield .

Scientific Research Applications

Synthesis and Reactivity

  • Stereoselective Syntheses : The compound and its derivatives have been utilized in stereoselective syntheses, showcasing their role in producing cis and trans isomers with high selectivity. For example, the reaction with L-selectride led to quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating their utility in precise stereochemical applications (Boev et al., 2015).
  • Synthesis Routes for Drug Intermediates : This compound serves as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, highlighting its significance in pharmaceutical research for developing treatments for tumor viruses (Hu et al., 2019).

Methodological Development

  • High Yield Synthetic Methods : Research has developed rapid and high yield synthetic methods for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating the compound's pivotal role in synthesizing crucial pharmaceutical agents (Zhang et al., 2018).
  • Computational Studies on Reactivity : Computational calculations using DFT methods have explored the effects of green solvents on the electronic property and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate, providing insights into how solvent environments can influence molecular reactivity and stability (Vimala et al., 2021).

Advanced Synthetic Applications

  • Chiral Auxiliary Applications : The compound has also been investigated as a chiral auxiliary in synthesizing enantiomerically pure compounds, showcasing its versatility in organic synthesis and the production of chiral molecules with potential applications in drug development (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 4-formyl-4-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQDMBLLRIEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate

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